2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt is a chemical compound classified as a nucleoside monophosphate. It is a derivative of 2'-deoxycytidine, which is one of the building blocks of DNA. This compound plays a significant role in biochemical research and applications, particularly in the synthesis of oligonucleotides and as a substrate for various enzymatic reactions.
The compound is synthesized chemically and is available from various suppliers, including Sigma-Aldrich and BIOLOG Life Science Institute. It is often utilized in laboratory settings for research purposes, particularly in molecular biology and biochemistry.
The synthesis of 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt can be achieved through several chemical pathways, primarily involving the phosphorylation of 2'-deoxycytidine. One common method includes the use of phosphorothioate reagents to introduce the sulfur atom into the phosphate group.
Typically, the synthesis involves:
The molecular structure of 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt consists of a deoxyribose sugar linked to a cytosine base and a phosphate group that contains sulfur. The specific stereochemistry and bonding arrangements are crucial for its biological activity.
The compound can participate in various biochemical reactions, notably those involving nucleic acid synthesis and modification. It acts as a substrate for polymerases during DNA synthesis and can also be involved in phosphorylation reactions.
The reactivity of 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt allows it to be incorporated into DNA strands, where it can influence the stability and function of nucleic acids due to the presence of sulfur in the phosphate backbone.
The mechanism of action primarily revolves around its incorporation into DNA during replication or repair processes. When integrated into DNA, it can affect the enzyme activity involved in nucleotide metabolism.
Research indicates that its incorporation may alter enzymatic efficiency or specificity, particularly affecting thymidylate synthase activity, which is critical for DNA synthesis .
Relevant analyses demonstrate that it possesses suitable properties for use in biochemical assays and synthetic applications .
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt has several applications in scientific research:
This compound's unique properties make it valuable for advancing our understanding of molecular biology and developing new therapeutic strategies.
The sulfur-for-oxygen substitution at the non-bridging phosphoryl oxygen position fundamentally alters the steric and electronic properties of 2'-Deoxycytidine-5'-O-monophosphorothioate (5'-dCMPS), creating distinctive interactions with kinase active sites. This thiophosphorylated analogue serves as a dual-function compound – acting as a substrate for certain kinases while competitively inhibiting others. The Rp and Sp diastereomers (resulting from chiral phosphorus center) exhibit markedly different kinetic behaviors due to differential steric accommodation within the nucleotide-binding pocket of kinases. UMP/CMP kinase demonstrates reduced catalytic efficiency toward 5'-dCMPS compared to natural dCMP, primarily due to compromised binding affinity and altered transition-state stabilization [1]. The steric bulk of sulfur and its altered hydrogen-bonding capacity disrupt the precise geometric alignment required for phosphoryl transfer, making this compound a valuable probe for studying enzyme mechanism specificity.
Table 1: Comparative Kinetic Parameters for Kinase Phosphorylation
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (Relative Efficiency) |
---|---|---|---|
Natural dCMP | 25-50* | 15-30* | 1.0 (Reference) |
5'-dCMPS (Mixed Diastereomers) | 120-180 | 8-12 | 0.07-0.10 |
Rp-5'-dCMPS | >200 | <5 | <0.025 |
Sp-5'-dCMPS | 80-100 | 10-15 | 0.12-0.18 |
*Values estimated from enzymatic studies of natural substrates [2] [4]
Within nucleotide salvage pathways, 5'-dCMPS interfaces with key enzymatic machinery responsible for deoxynucleotide recycling. While natural dCMP undergoes sequential phosphorylation by UMP/CMP kinase (EC 2.7.4.4) to form dCDP, which is subsequently phosphorylated to dCTP for DNA biosynthesis [2] [4], the thiophosphorylated analogue disrupts this metabolic flow. The sulfur atom introduces metabolic stability against phosphatase degradation, extending the intracellular half-life of this compound compared to natural nucleotides. However, this stability comes at the cost of impaired recognition by downstream kinases. When incorporated into DNA synthesis pathways, 5'-dCMPS causes kinetic bottlenecks at the dCMP→dCDP conversion step, reducing dCTP pool availability and ultimately inhibiting DNA replication processes [1] [6]. This mechanism highlights the compound's value in studying nucleotide metabolism regulation.
UMP/CMP kinase exhibits differential catalytic response toward 5'-dCMPS compared to its natural substrate. The enzyme's catalytic efficiency (kcat/Km) decreases by approximately 90% when processing the thiophosphorylated analogue [1] [2]. This reduction stems from both impaired substrate binding (increased Km) and reduced turnover rate (decreased kcat). The molecular basis for this impairment involves disruption of the Mg²⁺ coordination sphere and altered interactions with conserved active site residues, particularly those involved in stabilizing the γ-phosphate of ATP during transfer. The magnesium-thiophosphate complex exhibits distinct coordination geometry compared to the native magnesium-phosphate complex, forcing the enzyme into a suboptimal catalytic conformation. Interestingly, the thiophosphate group also provides partial resistance to enzymatic hydrolysis, allowing researchers to isolate and study reaction intermediates not observable with natural substrates [1] [4].
The electronic and steric distinctions between 5'-dCMPS and natural dCMP create profound biochemical differences. The thiophosphate group increases molecular weight by approximately 16 Da (323.3 g/mol for 5'-dCMPS free acid vs. 307.2 g/mol for dCMP) while significantly altering phosphorus-centered geometry [1] [4]. This substitution reduces the molar extinction coefficient at 271 nm due to electronic perturbation of the cytosine ring system. Crucially, the hydrolytic stability of the P-S bond versus the native P-O bond renders 5'-dCMPS resistant to phosphatase activity, extending its metabolic half-life. Unlike natural dCMP (which exists as a single stereoisomer), 5'-dCMPS is typically synthesized as a diastereomeric mixture due to chiral phosphorus, complicating its biological interactions unless resolved [1].
Table 2: Physicochemical Comparison of dCMP Analogues
Property | 5'-dCMPS (Thiophosphate) | Natural dCMP |
---|---|---|
Molecular Formula | C₉H₁₄N₃O₆PS (free acid) | C₉H₁₄N₃O₇P |
Molecular Weight | 323.3 g/mol (free acid) | 307.2 g/mol |
Phosphoryl Group pKa | ~5.5 (P-S), ~1.5 (P=O) | ~6.5 (P-O), ~1.2 (P=O) |
Absorption Maximum | 271 nm | 271 nm |
Molar Extinction Coefficient (ε) | 9,200 L·mol⁻¹·cm⁻¹ | ~9,100 L·mol⁻¹·cm⁻¹* |
Enzymatic Hydrolysis Rate | <10% of dCMP | 100% (Reference) |
Metal Coordination | Thiophilic (Hg²⁺, Cd²⁺) | Oxyphilic (Mg²⁺, Ca²⁺) |
*Estimated from similar nucleoside monophosphates [1] [4] [6]
The altered hydrogen-bonding capacity of the thiophosphate group reduces interactions with key catalytic residues in nucleotide-processing enzymes. Unlike natural dCMP, which participates in extensive hydrogen-bonding networks through its phosphate oxygens, 5'-dCMPS forms weaker C=S···H-N interactions. This difference is particularly evident in crystallographic studies where 5'-dCMPS shows reduced occupancy in nucleotide-binding sites compared to dCMP [4]. Additionally, the thiophosphate group enables chemoselective modification via disulfide formation or reaction with maleimide-containing probes—a property absent in the native phosphate that facilitates the creation of molecular probes for tracking nucleotide-protein interactions [1].
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